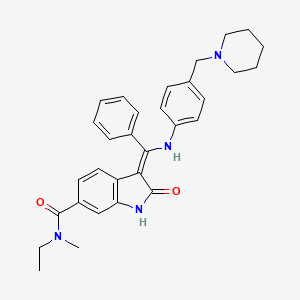

(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide

Vue d'ensemble

Description

BIBF-0775 est un inhibiteur sélectif du récepteur de type I du facteur de croissance transformant bêta, également connu sous le nom de kinase de type activin-like 5. Ce composé a une concentration inhibitrice (IC50) de 34 nanomolaires, ce qui le rend très puissant. Le récepteur de type I du facteur de croissance transformant bêta est une kinase sérine/thréonine membranaire qui médie la signalisation du facteur de croissance transformant bêta, qui est cruciale dans divers processus cellulaires, y compris la croissance cellulaire, la différenciation et l'apoptose. En raison de son rôle dans ces voies, BIBF-0775 est considéré comme une cible prometteuse pour la thérapie anticancéreuse .

Préparation Methods

Voies de Synthèse et Conditions de Réaction

La synthèse de BIBF-0775 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau d'indolinone, suivie de l'introduction de divers substituants pour obtenir la structure finale. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et des catalyseurs pour faciliter les réactions. Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne pour obtenir une pureté élevée .

Méthodes de Production Industrielle

La production industrielle de BIBF-0775 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés pour la surveillance et le contrôle des réactions. Le produit final est soumis à des mesures rigoureuses de contrôle de la qualité pour garantir la constance et la pureté .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BIBF-0775 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indolinone core, followed by the introduction of various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions. The final product is purified using techniques such as column chromatography to achieve high purity .

Industrial Production Methods

Industrial production of BIBF-0775 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Analyse Des Réactions Chimiques

Types de Réactions

BIBF-0775 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des catalyseurs

Réactifs et Conditions Courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les catalyseurs tels que le palladium sur carbone. Les réactions sont généralement effectuées dans des conditions contrôlées, y compris des températures et des pressions spécifiques, pour garantir des rendements optimaux .

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés de BIBF-0775, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de Recherche Scientifique

BIBF-0775 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation du facteur de croissance transformant bêta.

Biologie : Employé dans des tests cellulaires pour étudier le rôle du facteur de croissance transformant bêta dans les processus cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber le récepteur de type I du facteur de croissance transformant bêta.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie de signalisation du facteur de croissance transformant bêta

Mécanisme d'Action

BIBF-0775 exerce ses effets en inhibant sélectivement le récepteur de type I du facteur de croissance transformant bêta. Cette inhibition empêche la phosphorylation des molécules de signalisation en aval telles que SMAD2 et SMAD3, bloquant ainsi la voie de signalisation du facteur de croissance transformant bêta. Les cibles moléculaires de BIBF-0775 comprennent le domaine kinase du récepteur de type I du facteur de croissance transformant bêta, qui est essentiel à son activité .

Applications De Recherche Scientifique

BIBF-0775 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway.

Biology: Employed in cell-based assays to investigate the role of transforming growth factor beta in cellular processes.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit the transforming growth factor beta type I receptor.

Industry: Utilized in the development of new drugs targeting the transforming growth factor beta signaling pathway

Mécanisme D'action

BIBF-0775 exerts its effects by selectively inhibiting the transforming growth factor beta type I receptor. This inhibition prevents the phosphorylation of downstream signaling molecules such as SMAD2 and SMAD3, thereby blocking the transforming growth factor beta signaling pathway. The molecular targets of BIBF-0775 include the kinase domain of the transforming growth factor beta type I receptor, which is essential for its activity .

Comparaison Avec Des Composés Similaires

Composés Similaires

SB-525334 : Un autre inhibiteur sélectif du récepteur de type I du facteur de croissance transformant bêta avec une IC50 de 14,3 nanomolaires.

MS4077 : Un dégradeur de la kinase de lymphome anaplasique avec une affinité de liaison de 37 nanomolaires.

Ascrinvacumab : Un anticorps monoclonal humanisé dirigé contre la kinase de type activin-like 1 avec une constante de dissociation de 7 nanomolaires

Unicité

BIBF-0775 est unique en raison de sa sélectivité et de sa puissance élevées pour le récepteur de type I du facteur de croissance transformant bêta. Sa capacité à inhiber ce récepteur à faibles concentrations en fait un outil précieux pour étudier la voie de signalisation du facteur de croissance transformant bêta et un candidat prometteur pour la thérapie anticancéreuse .

Activité Biologique

(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide is a complex organic molecule that exhibits potential biological activity. Its unique structure, characterized by an indoline core, carboxamide group, and multiple aromatic rings, suggests diverse pharmacological properties. This article reviews the available literature on the biological activity of this compound, including its synthesis, potential mechanisms of action, and comparative analysis with similar compounds.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 494.63 g/mol. The structure features an indole ring, which is common in many biologically active molecules, and a piperidine moiety that enhances its potential interactions with biological targets .

The exact mechanism of action for this compound remains to be elucidated. However, based on the structure, it may interact with various enzymes or receptors involved in cellular signaling pathways. Computational methods like PASS (Prediction of Activity Spectra for Substances) could provide insights into expected biological activities based on structural similarities to known compounds.

Comparative Analysis

A comparative study of similar compounds reveals the following:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Indole Derivative A | Indole core, various substitutions | Anticancer |

| Piperidine B | Piperidine ring, aromatic substitutions | Neuroactive |

| Phenyl Amide C | Phenyl group attached to amide | Antimicrobial |

This table illustrates how this compound fits into a broader category of bioactive compounds while highlighting its unique aspects due to its specific functional groups and molecular architecture.

Case Studies

Although no direct studies on this compound exist, related research provides valuable context:

- Antibacterial Activity : Studies have shown that piperidine derivatives exhibit significant antibacterial activity against various strains such as E. coli and S. aureus. For example, one study reported MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against these pathogens .

- Antifungal Activity : Some derivatives demonstrated potent antifungal effects against C. albicans, with MIC values indicating effective inhibition at low concentrations .

Propriétés

IUPAC Name |

N-ethyl-2-hydroxy-N-methyl-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O2/c1-3-34(2)31(37)24-14-17-26-27(20-24)33-30(36)28(26)29(23-10-6-4-7-11-23)32-25-15-12-22(13-16-25)21-35-18-8-5-9-19-35/h4,6-7,10-17,20,33,36H,3,5,8-9,18-19,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQSLTZPBLZNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.